molecular formula C12H18O B12044026 Propofol-d17

Propofol-d17

Cat. No.: B12044026
M. Wt: 195.37 g/mol
InChI Key: OLBCVFGFOZPWHH-ACWNEFEHSA-N
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Description

Propofol-d17 is a deuterium-labeled analog of propofol, a widely used intravenous anesthetic agent. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used to study the pharmacokinetics and metabolic pathways of propofol, as deuterium can be detected using various analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propofol-d17 is typically synthesized using a hydrogen-deuterium exchange reaction. The process involves reacting propofol with deuterium gas under specific conditions to replace the hydrogen atoms with deuterium . The reaction is carried out in the presence of a catalyst, often palladium on carbon, at elevated temperatures and pressures to facilitate the exchange .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle high-pressure deuterium gas and ensure efficient hydrogen-deuterium exchange. The final product is purified using standard techniques such as distillation and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Propofol-d17, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone and hydroquinone derivatives, as well as various substituted phenols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies and analytical applications. The presence of deuterium atoms allows for more accurate tracking and quantification in biological systems compared to non-deuterated compounds .

Properties

Molecular Formula

C12H18O

Molecular Weight

195.37 g/mol

IUPAC Name

3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenol

InChI

InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D

InChI Key

OLBCVFGFOZPWHH-ACWNEFEHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)O

Origin of Product

United States

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